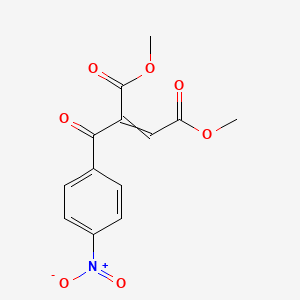

Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate is a specialized organic compound featuring a but-2-enedioate backbone esterified with methyl groups at both termini and a 4-nitrobenzoyl substituent at the central carbon. This structure combines the reactivity of α,β-unsaturated esters with the electron-withdrawing properties of the nitro group, making it a candidate for applications in organic synthesis and pharmaceuticals. The compound’s synthesis likely involves multi-component reactions, as demonstrated in related studies where similar derivatives were purified via silica gel chromatography .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(4-nitrobenzoyl)but-2-enedioate typically involves the esterification of 2-(4-nitrobenzoyl)but-2-enedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso compounds or other oxidized derivatives.

Reduction: Formation of 2-(4-aminobenzoyl)but-2-enedioate.

Substitution: Formation of amide or ether derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate is primarily used as a precursor in the synthesis of complex organic molecules. Its unique structure allows it to serve as a building block for:

- Synthesis of New Materials: It is utilized in developing novel polymers and materials with specific properties.

- Catalyst Development: The compound can be modified to create catalysts for various chemical reactions.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties: Studies have explored its efficacy against various bacterial strains, suggesting potential use in developing antimicrobial agents.

- Anticancer Activity: Preliminary investigations have indicated that the compound may exhibit cytotoxic effects on cancer cells, warranting further research into its mechanisms of action.

Medicine

In the medical field, this compound is being investigated for:

- Drug Development: Its unique structure makes it a candidate for designing new therapeutic agents targeting specific diseases.

- Pharmacokinetics Studies: Understanding how the compound interacts with biological systems can lead to improved drug formulations.

Industry

The compound finds applications in various industrial processes:

- Specialty Chemicals Production: It serves as an intermediate in manufacturing dyes, pigments, and other specialty chemicals.

- Agricultural Products: Its potential use in developing agrochemicals is being explored due to its biological activity.

Case Studies

Several case studies illustrate the applications of this compound in research and development:

-

Case Study on Antimicrobial Activity:

- A study evaluated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent.

-

Case Study on Anticancer Effects:

- Research focused on the cytotoxic effects of the compound on human cancer cell lines. The findings suggested that it induces apoptosis in cancer cells, highlighting its potential role in cancer therapy.

-

Case Study on Material Synthesis:

- An investigation into the use of this compound as a precursor for synthesizing polymeric materials demonstrated enhanced mechanical properties compared to traditional materials.

Mechanism of Action

The mechanism of action of dimethyl 2-(4-nitrobenzoyl)but-2-enedioate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis or substitution reactions. These interactions can modulate biological pathways and lead to specific effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below summarizes key differences between dimethyl 2-(4-nitrobenzoyl)but-2-enedioate and its closest analogs:

*Inferred from structural analogs and substituent contributions.

Key Observations:

- The 4-nitrobenzoyl group significantly increases molecular weight and polarity compared to unsubstituted analogs.

- The nitro group may elevate the melting point due to enhanced intermolecular interactions (e.g., dipole-dipole) .

- Configuration (E/Z) influences reactivity; the trans isomer (fumarate) is more thermally stable, while the cis isomer (maleate) is more reactive in cycloadditions .

Chemical Reactivity

- Electrophilicity : The nitro group enhances the electrophilic character of the α,β-unsaturated ester, making the compound more reactive in Michael additions or nucleophilic substitutions compared to dimethyl maleate/fumarate .

- Stability : The trans configuration (if present) could improve thermal stability, similar to dimethyl fumarate, which is used in pharmaceuticals like Tecfidera for its stability .

Biological Activity

Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C11H10N2O5

- Molecular Weight : 246.21 g/mol

- CAS Number : 23057-98-9

The compound features a butenedioate backbone with a nitrobenzoyl substituent, which is critical for its biological activity.

Mechanisms of Biological Activity

- Antioxidant Activity : this compound has been shown to act as an antioxidant. It upregulates the expression of genes involved in the antioxidant response, which may provide protective effects against oxidative stress in various cell types.

- Anti-cancer Properties : Research indicates that this compound may induce necroptosis in cancer cells, particularly colon cancer cells. The mechanism involves the depletion of glutathione (GSH), increased reactive oxygen species (ROS), and activation of mitogen-activated protein kinases (MAPKs) pathways .

- Neuroprotective Effects : Studies have suggested that dimethyl derivatives can enhance neuroprotection by modulating inflammatory responses and promoting cellular survival pathways in neurodegenerative models .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Upregulation of antioxidant genes | |

| Anti-cancer | Induction of necroptosis via GSH depletion | |

| Neuroprotection | Modulation of inflammatory responses |

Case Study Analysis

A study published in Neuroscience demonstrated that dimethyl compounds could significantly reduce neurotoxicity induced by oxidative stress in neuronal cell lines. The results indicated enhanced cell viability and reduced apoptosis markers when treated with this compound .

In another investigation, the compound was evaluated for its potential in tumor imaging as a hypoxia probe, showing promising results in preclinical models . The structural characteristics of the compound facilitated its interaction with hypoxic tumor environments, making it a candidate for further development in cancer diagnostics.

Properties

CAS No. |

615537-92-3 |

|---|---|

Molecular Formula |

C13H11NO7 |

Molecular Weight |

293.23 g/mol |

IUPAC Name |

dimethyl 2-(4-nitrobenzoyl)but-2-enedioate |

InChI |

InChI=1S/C13H11NO7/c1-20-11(15)7-10(13(17)21-2)12(16)8-3-5-9(6-4-8)14(18)19/h3-7H,1-2H3 |

InChI Key |

IVALVTSQPZJNMV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=C(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.